molecular formula C10H16N2O3S2 B14194115 5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole CAS No. 922504-58-3

5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole

Cat. No.: B14194115
CAS No.: 922504-58-3
M. Wt: 276.4 g/mol
InChI Key: RLGBHMDQINVLEB-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclohexylmethanesulfonyl group and a methoxy group attached to the thiadiazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole typically involves the reaction of cyclohexylmethanesulfonyl chloride with 3-methoxy-1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylmethanesulfonyl)-1,2,4-thiadiazole: Lacks the methoxy group.

    5-(Cyclohexylmethanesulfonyl)-3-methyl-1,2,4-thiadiazole: Has a methyl group instead of a methoxy group.

Uniqueness

5-(Cyclohexylmethanesulfonyl)-3-methoxy-1,2,4-thiadiazole is unique due to the presence of both the cyclohexylmethanesulfonyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

922504-58-3

Molecular Formula

C10H16N2O3S2

Molecular Weight

276.4 g/mol

IUPAC Name

5-(cyclohexylmethylsulfonyl)-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C10H16N2O3S2/c1-15-9-11-10(16-12-9)17(13,14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

RLGBHMDQINVLEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)S(=O)(=O)CC2CCCCC2

Origin of Product

United States

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